[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F2N5OS/c1-15-22(33-23(27-15)16-6-8-17(25)9-7-16)19-14-20(29-28-19)24(32)31-12-10-30(11-13-31)21-5-3-2-4-18(21)26/h2-9,19-20,28-29H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEHUGOLWUSWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and relevant research findings associated with this compound.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of fluorine, nitrogen, oxygen, and sulfur, which are often associated with various biological activities.
Biological Activity Overview
Research has indicated that compounds containing thiazole and piperazine moieties exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific biological activity of this compound is primarily evaluated through in vitro and in vivo studies.
1. Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives. For instance, thiazole-containing compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study assessing the cytotoxic effects of similar thiazole derivatives on cancer cell lines (e.g., HeLa and MCF-7), it was found that compounds with similar structural features exhibited IC50 values in the micromolar range. This suggests that this compound may also possess significant anticancer properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15.6 |
| Compound B | MCF-7 | 22.3 |
| Target Compound | HeLa/MCF-7 | TBD |
2. Neuroprotective Effects
The piperazine moiety is known for its neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with this structure have been evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration.
Research Findings:
A related study demonstrated that piperazine derivatives could selectively inhibit MAO-B with high potency. The target compound's ability to inhibit MAO-B could suggest potential applications in treating conditions like Alzheimer's disease.
| Enzyme Inhibition | IC50 (µM) |
|---|---|
| MAO-A | TBD |
| MAO-B | TBD |
Mechanistic Insights
The biological activity of this compound may involve:
- Reversible inhibition of target enzymes like MAO.
- Interaction with cellular pathways leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their properties:
Thiazole vs. Thiadiazole Derivatives
- Target Compound : The thiazole ring with a 4-fluorophenyl group is structurally analogous to thiadiazole derivatives in , which demonstrated potent anticancer activity (IC50: 1.28 μg/mL against MCF7). Fluorinated aryl groups enhance binding affinity to hydrophobic enzyme pockets .
Piperazine Modifications
- Target Compound : The 2-fluorophenyl-substituted piperazine may offer selective receptor binding (e.g., serotonin or dopamine receptors) compared to:
Linker Chemistry
Pharmacokinetic and Pharmacodynamic Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
